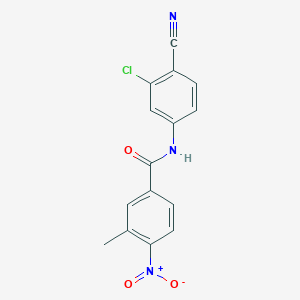![molecular formula C15H10Cl2F3NO B5694080 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide is a chemical compound that has attracted significant attention in scientific research for its potential applications in the field of pharmacology. This compound is a member of the benzamide family and has been shown to exhibit promising biological activity.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide involves the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of inflammatory mediators and thereby reduces inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory activity in various animal models of inflammation. This compound has been shown to reduce inflammation in the joints of rats with induced arthritis and to reduce inflammation in the colon of mice with induced colitis. Additionally, this compound has been shown to reduce pain in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide in lab experiments is its potent anti-inflammatory activity, which makes it a useful tool for investigating the mechanisms of inflammation and for testing potential anti-inflammatory drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored and controlled.
Direcciones Futuras
There are several potential future directions for research involving 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide. One direction is to investigate the potential of this compound as a treatment for various inflammatory diseases in humans. Another direction is to investigate the potential of this compound as a tool for investigating the mechanisms of inflammation and for testing potential anti-inflammatory drugs. Additionally, further research is needed to fully understand the toxicity and safety profile of this compound.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide involves several steps. The first step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-methylbenzoyl chloride to produce the intermediate compound, this compound. The intermediate compound is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide has been the focus of several scientific studies due to its potential applications in the field of pharmacology. This compound has been shown to exhibit potent anti-inflammatory activity and has been investigated as a potential treatment for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO/c1-8-2-4-10(12(17)6-8)14(22)21-13-7-9(15(18,19)20)3-5-11(13)16/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAPCDXGEMBKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



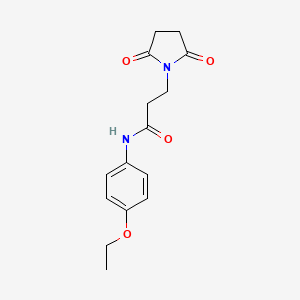
![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)


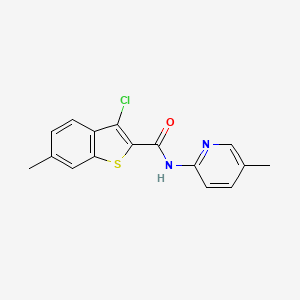
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)
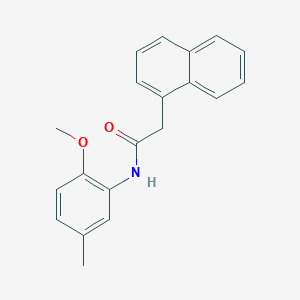
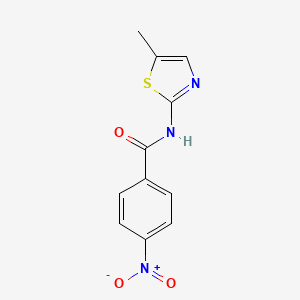

![N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)
